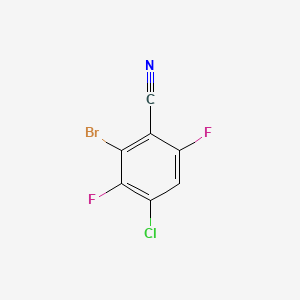
2-Bromo-4-chloro-3,6-difluorobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-chloro-3,6-difluorobenzonitrile is an organic compound with the molecular formula C7HBrClF2N It is a derivative of benzonitrile, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-3,6-difluorobenzonitrile typically involves multi-step reactions. One common method includes the bromination of 4-chloro-3,6-difluorobenzonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (CH2Cl2) at low temperatures . Another approach involves the use of cyanuric chloride in N,N-dimethylformamide (DMF) at 0°C .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of phase transfer catalysts and controlled reaction environments are common practices in industrial settings to enhance efficiency and scalability .
化学反应分析
Types of Reactions
2-Bromo-4-chloro-3,6-difluorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium fluoride (KF) in polar aprotic solvents are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are typical oxidizing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while reduction and oxidation reactions can produce amines and carboxylic acids, respectively .
科学研究应用
2-Bromo-4-chloro-3,6-difluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals
作用机制
The mechanism of action of 2-Bromo-4-chloro-3,6-difluorobenzonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds and functional groups. In biological systems, its effects are mediated through interactions with molecular targets such as enzymes or receptors, leading to changes in cellular processes .
相似化合物的比较
Similar Compounds
- 4-Bromo-2,6-difluorobenzonitrile
- 3-Bromo-2,6-difluorobenzonitrile
- 2-Bromo-3,4-difluorobenzonitrile
Uniqueness
2-Bromo-4-chloro-3,6-difluorobenzonitrile is unique due to the specific arrangement of halogen atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications .
属性
分子式 |
C7HBrClF2N |
|---|---|
分子量 |
252.44 g/mol |
IUPAC 名称 |
2-bromo-4-chloro-3,6-difluorobenzonitrile |
InChI |
InChI=1S/C7HBrClF2N/c8-6-3(2-12)5(10)1-4(9)7(6)11/h1H |
InChI 键 |
QURDKTJHAOWEKC-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1Cl)F)Br)C#N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















